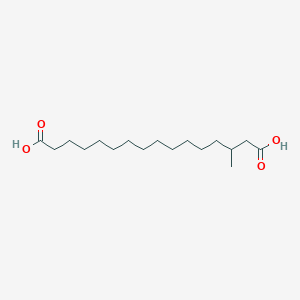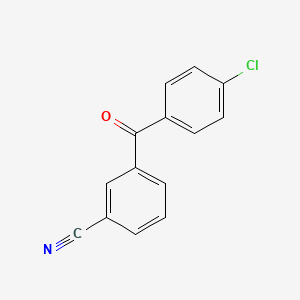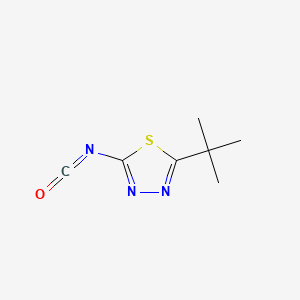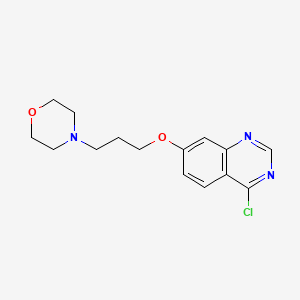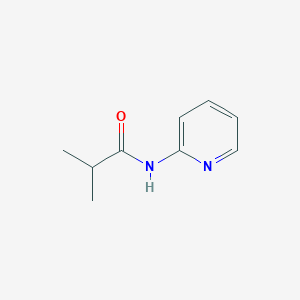
2-methyl-N-pyridin-2-ylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-pyridin-2-ylpropanamide is an organic compound that features a pyridine ring attached to a 2-methylpropanamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-pyridin-2-ylpropanamide typically involves the reaction of 2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 2-methyl-N-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(2-pyridyl)-2-methylpropanoic acid.
Reduction: Reduction of the amide group can yield N-(2-pyridyl)-2-methylpropanamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: N-(2-pyridyl)-2-methylpropanoic acid.
Reduction: N-(2-pyridyl)-2-methylpropanamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
2-methyl-N-pyridin-2-ylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-methyl-N-pyridin-2-ylpropanamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The pyridine ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions.
相似化合物的比较
N-(2-Pyridyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-(2-Pyridyl)benzamide: Contains a benzamide group, offering different steric and electronic properties.
N-(2-Pyridyl)thiourea: Features a thiourea group, which can form different types of interactions with molecular targets.
Uniqueness: 2-methyl-N-pyridin-2-ylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
属性
分子式 |
C9H12N2O |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
2-methyl-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C9H12N2O/c1-7(2)9(12)11-8-5-3-4-6-10-8/h3-7H,1-2H3,(H,10,11,12) |
InChI 键 |
UJGGWVZXDWWEAG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=CC=CC=N1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
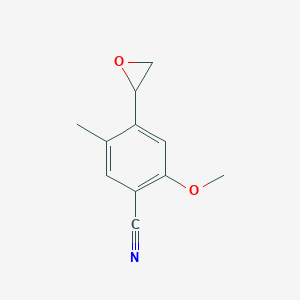
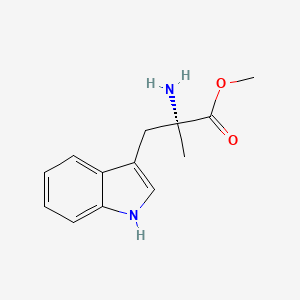
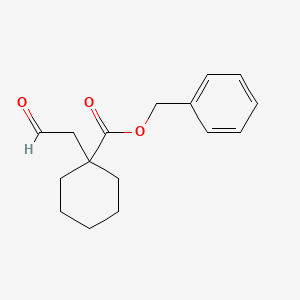
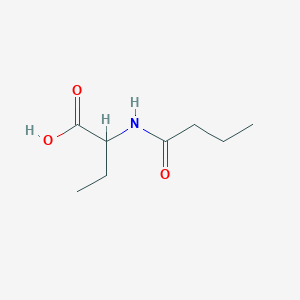
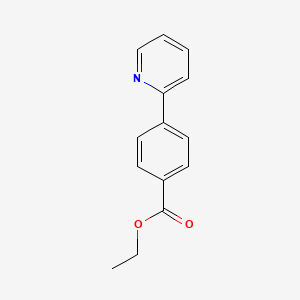
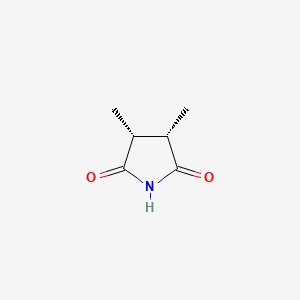
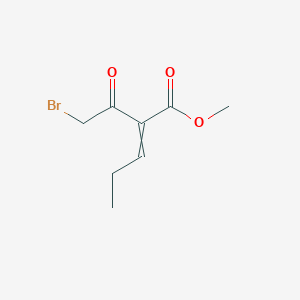
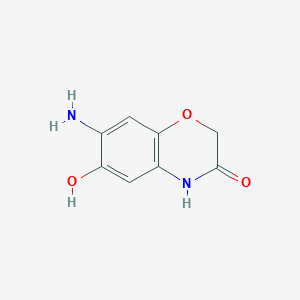
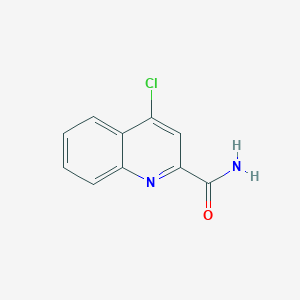
![methyl 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B8616758.png)
